molecular formula C7H6N4O3S2 B8188931 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid

Cat. No.: B8188931
M. Wt: 258.3 g/mol
InChI Key: XEISXGIHAFZHNM-UHFFFAOYSA-N
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Description

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is a heterocyclic sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid (-SO₃H) group at position 3 and a [1,2,3,4]thiatriazole-5-ylamino moiety. The thiatriazole ring, a five-membered heterocycle containing one sulfur and three nitrogen atoms, imparts unique electronic and steric properties.

Properties

IUPAC Name

3-(thiatriazol-5-ylamino)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7/h1-4H,(H,8,9,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEISXGIHAFZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid typically involves the formation of the thiatriazole ring followed by its attachment to the benzenesulfonic acid group. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the thiatriazole ring. This intermediate is then reacted with benzenesulfonic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The thiatriazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Differences :

  • The thiatriazole ring in the target compound likely exhibits stronger electron-withdrawing effects than thiazole, altering reactivity in cross-coupling or binding interactions.
  • Sulfonic acid groups enhance water solubility and may facilitate ionic interactions, unlike the lipophilic carbamates in .

Comparison with Alkylbenzenesulfonic Acid Salts ()

The GreenScreen Assessment for sodium alkylbenzenesulfonates (e.g., C10-13 alkyl derivatives) highlights environmental and functional contrasts:

Feature 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic Acid Benzenesulfonic Acid, C10-13 Alkyl Derivs., Sodium Salt
Substituents Thiatriazole-amino group Linear or branched C10-13 alkyl chains
Ionic Form Free sulfonic acid (protonated) Sodium salt (-SO₃⁻Na⁺)
Applications Specialized synthesis, niche biomedicine Surfactants, industrial cleaners
Environmental Impact Unknown (limited data) High concern (persistence, aquatic toxicity)
Synthesis Complexity High (multi-step heterocyclic synthesis) Low (industrial-scale alkylation/sulfonation)

Key Differences :

  • Sodium alkylbenzenesulfonates are optimized for surfactant properties, whereas the target compound’s structure suggests applications in directed molecular interactions .

Research Findings and Hypotheses

While direct data on 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid are scarce, inferences can be drawn:

  • Antimicrobial Potential: Thiatriazole rings are associated with antimicrobial activity in related compounds. The sulfonic acid group may enhance bioavailability compared to neutral heterocycles .
  • Catalytic Use : Sulfonic acids are widely used as Brønsted acid catalysts. The thiatriazole moiety could stabilize transition states in acid-catalyzed reactions.
  • Toxicity Profile : Unlike alkylbenzenesulfonates, the target compound’s aromatic heterocycle may reduce environmental persistence but requires toxicity testing .

Biological Activity

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is a compound of significant interest due to its potential biological activities. This compound features a thiadiazole ring linked to a benzenesulfonic acid moiety, which contributes to its unique chemical properties and biological applications. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-([1,2,3,4]thiadiazol-5-ylamino)-benzenesulfonic acid typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with suitable carboxylic acid derivatives.
  • Attachment of the Benzenesulfonic Acid Moiety : The thiadiazole intermediate is then sulfonated to introduce the benzenesulfonic acid group.

These synthetic routes can be optimized for yield and purity using various catalysts and controlled reaction conditions .

The mechanism by which 3-([1,2,3,4]thiadiazol-5-ylamino)-benzenesulfonic acid exerts its biological effects is multifaceted:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. The thiadiazole ring is known to interact with biological molecules through hydrogen bonding and other interactions, enhancing its bioactivity .
  • Anticancer Properties : Recent studies have shown that derivatives of thiadiazoles exhibit antiproliferative effects on various cancer cell lines. The compound may inhibit specific enzymes or receptors involved in cancer progression .
  • Anti-inflammatory Effects : The presence of the sulfonic acid group may enhance solubility and bioavailability, making it suitable for anti-inflammatory applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-([1,2,3,4]thiadiazol-5-ylamino)-benzenesulfonic acid and its derivatives:

Activity Type Effect Reference
AntimicrobialEffective against various bacterial strains
AntifungalSignificant activity against Candida species (MIC values as low as 5 µg/mL)
AntiproliferativeInhibits growth in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

  • Antifungal Activity : A study evaluated several thiadiazole derivatives for antifungal properties against Candida species. Compounds with structural similarities to 3-([1,2,3,4]thiadiazol-5-ylamino)-benzenesulfonic acid showed notable antifungal effects with MIC values comparable to standard antifungal agents like fluconazole .
  • Anticancer Research : Another study focused on synthesizing novel thiadiazole derivatives that demonstrated significant antiproliferative activity against human cancer cell lines. The mechanism involved inhibition of key cellular pathways that promote tumor growth .

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